molecular formula C13H19NO B14182371 1-(7-tert-Butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine CAS No. 852110-23-7

1-(7-tert-Butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine

Cat. No.: B14182371
CAS No.: 852110-23-7
M. Wt: 205.30 g/mol
InChI Key: OXTICSVMQABZRU-UHFFFAOYSA-N
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Description

1-(7-tert-Butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound features a tert-butyl group at the 7th position and a methanamine group attached to the 1st position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-tert-Butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes or ketones.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination of the corresponding benzofuran aldehyde or ketone using ammonia or an amine and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(7-tert-Butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzofuran quinones, while reduction could produce benzofuran alcohols or amines.

Scientific Research Applications

1-(7-tert-Butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-tert-Butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without the tert-butyl and methanamine groups.

    7-tert-Butylbenzofuran: Similar structure but lacks the methanamine group.

    1-(2-Benzofuranyl)methanamine: Similar structure but lacks the tert-butyl group.

Uniqueness

1-(7-tert-Butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine is unique due to the presence of both the tert-butyl and methanamine groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above .

Properties

CAS No.

852110-23-7

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(7-tert-butyl-1,3-dihydro-2-benzofuran-1-yl)methanamine

InChI

InChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-8-15-11(7-14)12(9)10/h4-6,11H,7-8,14H2,1-3H3

InChI Key

OXTICSVMQABZRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1C(OC2)CN

Origin of Product

United States

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